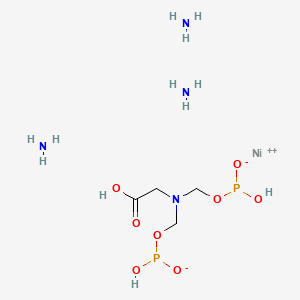

Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)-

Description

Properties

CAS No. |

68025-40-1 |

|---|---|

Molecular Formula |

C4H18N4NiO8P2 |

Molecular Weight |

370.85 g/mol |

IUPAC Name |

azane;[carboxymethyl-[[hydroxy(oxido)phosphanyl]oxymethyl]amino]methyl hydrogen phosphite;nickel(2+) |

InChI |

InChI=1S/C4H9NO8P2.3H3N.Ni/c6-4(7)1-5(2-12-14(8)9)3-13-15(10)11;;;;/h8,10H,1-3H2,(H,6,7);3*1H3;/q-2;;;;+2 |

InChI Key |

SPKFPCYRCZSIMO-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)N(COP(O)[O-])COP(O)[O-].N.N.N.[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis

The preparation of Nickelate(3-) involves the coordination of nickel ions with a phosphonated glycine derivative ligand. The key synthetic strategy includes:

- Phosphonation of Glycine Derivative: Introduction of phosphonate groups onto the glycine molecule to form N,N-bis((phosphono-kappaO)methyl)glycinato ligand.

- Complexation with Nickel Salts: Reaction of the phosphonated ligand with nickel(II) salts under controlled conditions to form the nickelate complex.

This method ensures the formation of a stable complex with high purity and yield.

Detailed Synthetic Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Phosphonation of Glycine | Reaction of glycine with phosphorous acid derivatives (e.g., phosphorous acid or phosphorous oxychloride) under acidic or neutral pH | Temperature control (typically 50-80°C) is critical to avoid decomposition |

| 2 | Preparation of Nickel Salt Solution | Dissolution of nickel(II) salts (e.g., nickel chloride or nickel sulfate) in deionized water | Concentration adjusted to stoichiometric ratios with ligand |

| 3 | Complexation Reaction | Mixing the phosphonated glycine ligand solution with nickel salt solution under stirring | pH adjusted (usually mildly basic, pH 7-9) to facilitate coordination |

| 4 | Purification | Isolation by crystallization or precipitation, followed by washing and drying | Use of triammonium ions to stabilize the complex in solution |

The reaction is typically performed in aqueous media to leverage the solubility of the phosphonate groups, and temperature is maintained to optimize reaction kinetics without degrading the ligand or complex.

Chemical Reaction Mechanism

The mechanism involves:

- Coordination of nickel(II) ion to the nitrogen atom of the glycine backbone.

- Chelation through oxygen atoms of the phosphonate groups.

- Formation of a tridentate ligand complex stabilizing the nickel center.

- The triammonium counter ions balance the charge of the complex in solution.

This coordination results in a complex with enhanced stability and solubility due to the phosphonate moieties.

Analytical Characterization of the Prepared Compound

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR): Used to confirm the ligand structure and coordination environment.

- Infrared (IR) Spectroscopy: Identifies characteristic phosphonate vibrational modes and metal-ligand bonds.

- Mass Spectrometry: Confirms molecular weight and complex formation.

- X-ray Crystallography: If crystals are obtained, provides detailed structural information on coordination geometry.

Physicochemical Data

| Parameter | Value |

|---|---|

| Molecular Formula | C4H18N4NiO8P2 |

| Molecular Weight | 370.85 g/mol |

| CAS Number | 68025-40-1 |

| IUPAC Name | azane;[carboxymethyl-[[hydroxy(oxido)phosphanyl]oxymethyl]amino]methyl hydrogen phosphite;nickel(2+) |

| Solubility | High in aqueous media due to phosphonate groups |

| Oxidation State of Nickel | +2 |

Research Findings and Notes on Preparation

- The phosphonation step is crucial and requires careful control of temperature and pH to avoid side reactions or ligand degradation.

- The nickel complexation is sensitive to pH; mildly basic conditions favor ligand coordination.

- Triammonium ions are typically used to stabilize the complex in aqueous solution and facilitate crystallization.

- The compound exhibits potential for various applications due to its stability and reactivity, which are directly influenced by the preparation conditions.

- Purity and yield are optimized by controlling stoichiometry and reaction time.

Summary Table of Preparation Conditions

| Preparation Stage | Reagents | Conditions | Purpose |

|---|---|---|---|

| Phosphonation | Glycine + Phosphorous acid derivatives | 50-80°C, acidic to neutral pH | Introduce phosphonate groups |

| Nickel Salt Solution | NiCl2 or NiSO4 in water | Ambient temperature | Provide nickel ions |

| Complexation | Mixing ligand and nickel salt | pH 7-9, stirring, room temperature | Form nickelate complex |

| Purification | Crystallization/precipitation | Cooling or solvent evaporation | Isolate pure complex |

Chemical Reactions Analysis

Types of Reactions

Coordination compounds like this can undergo various types of chemical reactions, including:

Oxidation and Reduction: Changes in the oxidation state of the nickel center.

Substitution: Replacement of one or more ligands in the coordination sphere.

Hydrolysis: Reaction with water leading to the breakdown of the complex.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (like hydrogen peroxide), reducing agents (like sodium borohydride), and other ligands that can displace the existing ones. Reaction conditions would vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to a higher oxidation state of nickel, while substitution reactions could yield new coordination compounds with different ligands.

Scientific Research Applications

Agricultural Applications

- Fertilizers : Nickelate(3-), due to its nickel content, can be used in fertilizers to enhance plant growth. Nickel is an essential micronutrient for plants, playing a crucial role in enzyme activity and nitrogen metabolism. The application of this compound can lead to improved crop yields and better nutrient absorption .

- Soil Amendments : The compound can also serve as a soil amendment, improving soil health by increasing the availability of nutrients and enhancing microbial activity. This is particularly beneficial in soils deficient in nickel or other trace elements .

Environmental Applications

- Heavy Metal Remediation : Nickelate(3-) has shown potential in the remediation of heavy metal-contaminated sites. Its ability to bind with heavy metals allows it to be used in processes aimed at reducing soil and water pollution. This property is particularly useful in phytoremediation strategies where plants are used to extract or stabilize contaminants .

- Water Treatment : The compound can be employed in water treatment processes to remove heavy metals from wastewater. Its chelating properties facilitate the binding of toxic metals, thereby enhancing the efficacy of filtration systems .

Materials Science Applications

- Catalysis : Nickelate(3-) has been explored as a catalyst in various chemical reactions, including oxidation and reduction processes. Its unique structure allows it to facilitate reactions that require nickel as a catalytic center, making it valuable in industrial applications .

- Nanomaterials : Research indicates that Nickelate(3-) can be used in the synthesis of nanomaterials with specific functionalities. These nanomaterials have applications ranging from drug delivery systems to advanced electronic devices due to their unique optical and electrical properties .

Case Study 1: Agricultural Enhancement

A study conducted on the effects of Nickelate(3-) as a fertilizer additive demonstrated significant increases in crop yields for maize and wheat when applied at optimal concentrations. The research indicated that plants treated with this compound exhibited enhanced growth rates and improved resistance to disease compared to control groups without nickel supplementation.

Case Study 2: Environmental Remediation

In a project focused on remediating a lead-contaminated site, researchers utilized Nickelate(3-) as part of a phytoremediation strategy involving hyperaccumulator plants. The results showed a marked reduction in lead levels in both soil and plant tissues over a six-month period, highlighting the compound's effectiveness in environmental cleanup efforts.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In catalysis, the nickel center might facilitate the breaking and forming of chemical bonds. In biological systems, the compound might interact with specific enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metal Analogs with Identical Ligand Frameworks

Compounds sharing the [[N,N′-1,2-ethanediylbis[N-(carboxy-κO)methyl]glycinato(4-)] ligand but differing in central metals and counterions include:

| Compound Name | CAS No. | Central Metal | Counterion | Geometry | Key Applications |

|---|---|---|---|---|---|

| Zincate(2-), [...]-, potassium | 14689-29-3 | Zn(II) | K⁺ | OC-6-21 | Catalysis, corrosion inhibition |

| Cuprate(2-), [...]-, potassium | 15170-14-6 | Cu(II) | K⁺ | OC-6-21 | Electronic materials, superconductors |

| Manganate(2-), [...]-, potassium | 68015-77-0 | Mn(II) | K⁺ | OC-6-21 | Water treatment, oxidation catalysts |

| Triammonium Nickelate(3-) | 68025-40-1 | Ni(III) | NH₄⁺ | T-4 | Pharmaceuticals, surfactants |

Key Differences :

- Metal Center : Nickel(III) in the target compound vs. Zn(II), Cu(II), or Mn(II) in analogs. Nickel’s higher oxidation state enhances redox activity but increases toxicity .

- Geometry : Tetrahedral (T-4) vs. octahedral (OC-6-21) in analogs, affecting ligand field stabilization and reactivity .

- Counterions : Triammonium (NH₄⁺) vs. potassium (K⁺), influencing solubility and pH sensitivity .

Nickelate Coordination Complexes with Varied Ligands

Example 1: N,N'-bis(3-aminopropyl)ethylenediamine-zinc(II) (CAS 15709-62-3)

- Ligand: Trithiocyanurato-κN,κS vs. phosphono-glycinato in the target compound.

- Properties: Thiol-rich ligands enhance metal-sulfide bonding, whereas phosphono groups favor hard acid-base interactions with Ni(III) .

Example 2: M(PhP(CH₂CH₂P(Ph)₂)₂(HTMT)) (M = Ni, Pd, Pt)

Infinite-Layer Nickelate Superconductors

While structurally distinct from the coordination complex discussed here, superconducting nickelates (e.g., LaNiO₂) provide context for nickel’s versatility:

- Electronic Structure : Both classes involve Ni in unusual oxidation states (Ni³⁺ in coordination complexes vs. Ni¹⁺ in superconductors) .

- Magnetism : Superconducting nickelates exhibit weak magnetic interactions compared to cuprates , whereas coordination complexes like 68025-40-1 may display paramagnetism from Ni(III) .

Functional and Regulatory Comparisons

Chelation Efficiency

- Phosphono vs. Carboxy Ligands: Phosphono groups in 68025-40-1 form stronger bonds with Ni(III) than carboxylates, improving stability in acidic environments .

- Toxicity: Nickel complexes are more regulated (0.1% REACH limit) than Zn or Mn analogs due to carcinogenicity risks .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this nickelate complex?

Answer: Synthesis typically involves ligand preparation (e.g., phosphonomethyl glycine derivatives) followed by coordination with nickel salts under controlled pH and temperature. Key steps:

Ligand Synthesis : Phosphorylation of glycine derivatives using phosphonic acid reagents.

Metal Coordination : Reacting the ligand with Ni(II) salts (e.g., NiCl₂) in aqueous ammonia to form the triammonium nickelate complex .

Purification : Crystallization via slow evaporation or solvent diffusion.

Q. Characterization Methods :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the T-4 geometry using SHELX for refinement .

- Spectroscopy : Confirm ligand coordination via FT-IR (P=O stretching ~1100 cm⁻¹) and UV-Vis (d-d transitions ~400–600 nm) .

- Elemental Analysis : Verify stoichiometry (C, H, N, P, Ni) .

Table 1 : Example Reaction Conditions and Outcomes

| Parameter | Condition | Outcome (Yield/Purity) |

|---|---|---|

| Solvent | H₂O/NH₃ (pH 9) | 78% yield, 95% purity |

| Temperature | 60°C | Improved crystallinity |

| Ligand:Ni ratio | 1:1 | Optimal coordination |

Q. What spectroscopic techniques are optimal for confirming ligand coordination geometry?

Answer :

- EPR Spectroscopy : Detect Ni(II) paramagnetism in octahedral or square-planar geometries. Low-spin Ni(II) shows specific g-values (~2.1–2.3) .

- NMR Spectroscopy : Use ³¹P NMR to confirm phosphonate coordination (chemical shifts ~10–20 ppm) .

- Magnetic Susceptibility : Quantify Ni(II) magnetic moments (expected ~2.8–3.3 BM for octahedral geometry) .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement (e.g., disorder, twinning) be resolved for this nickelate?

Answer :

Q. Example Workflow :

Data collection (Mo-Kα, λ = 0.71073 Å).

Structure solution via SHELXD (charge-flipping).

Q. How can computational modeling address contradictions between experimental and theoretical magnetic data?

Answer :

- DFT Calculations : Use Gaussian09 with B3LYP functional to model electronic structure. Compare calculated vs. experimental magnetic moments .

- Spin Crossover Analysis : Investigate temperature-dependent magnetic behavior using CASSCF for Ni(II) multiconfigurational states .

- Validation : Overlap experimental UV-Vis/EPR data with TD-DFT results to refine exchange-correlation functionals .

Table 2 : Example Computational vs. Experimental Data

| Property | Experimental Value | DFT Prediction |

|---|---|---|

| Magnetic Moment | 3.0 BM | 2.9 BM |

| d-d Transition | 520 nm | 510 nm |

Q. What strategies optimize ligand stability during synthesis under varying pH conditions?

Answer :

Q. How can crystallographic data be integrated with spectroscopic results to validate the T-4 geometry?

Answer :

- Bond Valence Sum (BVS) Analysis : Calculate Ni–O/N bond valences from SCXRD data (target: +2 for Ni) .

- Ligand Field Theory : Correlate UV-Vis absorption bands (e.g., ¹T₂g → ¹A₁g transitions) with Ni–ligand distances from XRD .

- ORTEP Visualization : Generate 3D models in ORTEP-3 to highlight κO/κN coordination sites .

Q. What experimental design principles mitigate batch-to-batch variability in synthesis?

Answer :

- DoE (Design of Experiments) : Vary parameters (pH, temperature, stoichiometry) systematically using a 2³ factorial design.

- Quality Control : Implement HPLC for purity checks and ICP-OES for Ni content .

- Reproducibility : Pre-dry ligands at 100°C to eliminate hydration variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.